molecular formula C17H17N3O2 B1196489 N~2~,N~2~-Dimethyl-N~1~-(6-oxo-5,6-dihydrophenanthridin-2-YL)glycinamide CAS No. 344458-19-1

N~2~,N~2~-Dimethyl-N~1~-(6-oxo-5,6-dihydrophenanthridin-2-YL)glycinamide

Cat. No. B1196489
M. Wt: 295.34 g/mol
InChI Key: UYJZZVDLGDDTCL-UHFFFAOYSA-N
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Description

N2,N2-Dimethyl-N1-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of peptidomimetics and other complex organic molecules. Its unique structure makes it a valuable intermediate for the synthesis of various compounds with potential biological activity.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions, such as the reaction of oxazolidinone derivatives with active halides to create a series of trisubstituted oxazolidinones, which are key intermediates for new classes of peptidomimetics (Zheng & Bergmeier, 2019). Another synthesis approach includes the cyclization of NN′-dimethyl-N-(2,4,6-trinitrophenyl)glycinamide to form spiro-Meisenheimer adducts (Macháček, Hassanien, & Štěrba, 1986).

Molecular Structure Analysis

Studies on molecular structure, such as the supramolecular structure analysis of related compounds, reveal extensive electronic delocalization and unique hydrogen bonding, which contribute to the stability and reactivity of these molecules (Low et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving glycinamide derivatives often result in the formation of complexes with significant biological activity. For example, synthesis and biological evaluation of specific glycinamide derivatives have shown potential as inhibitors in biological pathways (Cheng et al., 2005).

Physical Properties Analysis

The physical properties of such compounds can be determined through various spectroscopic and thermal techniques, contributing to our understanding of their stability, solubility, and overall behavior in different environments (Messimeri et al., 2002).

Chemical Properties Analysis

Chemical properties, including reactivity and bonding patterns, are crucial for understanding the potential applications of these compounds. Detailed studies on the reactivity of glycinamide derivatives under various conditions can provide insights into their potential use in synthetic chemistry and drug design (Bagley et al., 2005).

Scientific Research Applications

  • Role in Advanced Glycation End-Products : Methylglyoxal, a reactive alpha-oxoaldehyde, forms advanced glycation end-products (AGEs) like N2,N2-Dimethyl-N1-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide. These AGEs are associated with diabetes and neurodegenerative diseases complications. The presence of these compounds in biological samples can be quantified using techniques like HPLC or GC methods with preliminary derivatization (Nemet, Varga-Defterdarović, & Turk, 2006).

  • Chemical Synthesis and Rearrangement Studies : Studies on the formation of spiro-Meisenheimer adduct of related compounds and their rearrangement to other complex structures highlight the chemical versatility of such compounds. These studies shed light on the fundamental chemistry of N2,N2-Dimethyl-N1-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide analogs (Macháček, Hassanien, & Štěrba, 1986).

  • Inhibitor of Cellular Growth in Cancer : A related compound, N-{4-[2-(2-Amino-5,6-dihydro-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}-l-glutamic acid, exhibits significant activity as an inhibitor of human lymphoblastic leukemic cells' growth in vitro. It acts by blocking purine biosynthesis, suggesting a potential therapeutic application in cancer treatment (Taylor, Young, & Spanka, 1996).

  • Influence on Genotoxicity in Cancer Therapy : N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-(N,N-dimethylamino)acetamide hydrochloride (PJ34) impacts the genotoxicity induced by melphalan in human multiple myeloma cells. It inhibits cell-cycle progression and enhances apoptosis, suggesting its role in enhancing cancer therapy effectiveness (Xiong, Chen, Wei, & Xiao, 2015).

  • Potential as Neuroprotective Agent : Research on pharmacological modulation of TRPM2 channels via PARP pathway, using a compound similar to N2,N2-Dimethyl-N1-(6-oxo-5,6-dihydrophenanthridin-2-yl)glycinamide, has shown neuroprotection in a Parkinson's disease model. This suggests a potential application in treating neurological disorders (Vaidya, Kaur, Thapak, Sharma, & Singh, 2021).

properties

IUPAC Name

2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJZZVDLGDDTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201339305
Record name N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~,N~2~-Dimethyl-N~1~-(6-oxo-5,6-dihydrophenanthridin-2-YL)glycinamide

CAS RN

344458-19-1
Record name N-(5,6-Dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PJ-34
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA92ZAR7N2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Prepared from the compound of Example 2 and dimethylamine. To a solution of 2-chloro-N-(5,6-dihydro-6-oxo-2-phenanthridinyl)-acetamide (635 mg) in N,N-dimethylformamide (100 mL) was added potassium phosphate (918 mg) and dimethylamine (1.3 ml, 2 molar soln.). The solution stirred at room temperature for 5 hours followed by evaporation of the solvent. The light brown product was washed with water and filtered. Concentrated HCl (0.3 mL) was added to a solution of the product in dioxane (150 mL) to precipitate the hydrogen chloride salt (400 mg), mp>300° C. 1H-NMR (300 MHz, DMSO-d6), 11.63 (br s, 1H), 10.92 (br s, 1H), 8.63 (s, 1H), 8.35 (d, J=9.0 Hz, 1H), 8.26 (d, J=9.0 Hz, 1H), 7.91 (t, J=9.0 Hz, 1H), 7.69 (m, 2H), 7.38 (d, J=9.0 Hz, 1H), 4.19 (br s, 2H), 2.91 (br s, 6H). Anal. (C17H17N3O2.HCl 0.9 H2O), Calc for: C, 58.67; H, 5.73; N, 12.07; Cl, 10.19. Found: C, 58.91; H, 5.59; N, 11.80; Cl, 9.95.
Quantity
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635 mg
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918 mg
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1.3 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SS Hassan, NMH Rizk, MA Khidr, SA Aly - Applied Organometallic … - Wiley Online Library
A new series of Co(II), Zn(II), Ru(III), and Ag(I) complexes with the ligand (Z)‐N′‐(1‐(thiophen‐2‐yl)ethylidene)‐2‐(p‐tolylamino)acetohydrazide (H 2 L) has been prepared. FT‐IR, 1 H‐…
Number of citations: 0 onlinelibrary.wiley.com
SA BenGuzzi, A S. Abubakr… - Applied Organometallic …, 2023 - Wiley Online Library
The Schiff base (3‐APT) was a bidentate ligand produced from the condensation between 3‐acetylpyridine and the amine group of thiosemicarbazide. Metal chelates were successfully …
Number of citations: 3 onlinelibrary.wiley.com
MI Ionescu - The protein journal, 2020 - Springer
Many research teams all over the world focus their research on the SARS-CoV-2, the new coronavirus that causes the so-called COVID-19 disease. Most of the studies identify the main …
Number of citations: 37 link.springer.com
Y Zhou, Y Hou, J Shen, Y Huang… - SARS-CoV-2, Cell …, 2020 - kg-hub.berkeleybop.io
IBV NONO 4841 23637410 IBV GSK3A 2931 23637410 IBV GSK3B 2932 23637410 IBV PABPC1 26986 23637410 IBV PABPC4 8761 23637410 IBV HNRNPA1 3178 23637410 IBV …
Number of citations: 6 kg-hub.berkeleybop.io
HC Hung, CL Liu, JTA Hsu, JT Horng… - Analytical …, 2012 - ACS Publications
Recent studies have shown that NP (nucleoprotein), which possesses multiple functions in the viral life cycle, is a new potential anti-influenza drug target. NP inhibitors reliably induce …
Number of citations: 30 pubs.acs.org

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